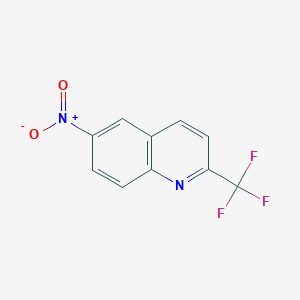

2-(Trifluoromethyl)-6-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

868662-62-8 |

|---|---|

Molecular Formula |

C10H5F3N2O2 |

Molecular Weight |

242.15 g/mol |

IUPAC Name |

6-nitro-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)9-4-1-6-5-7(15(16)17)2-3-8(6)14-9/h1-5H |

InChI Key |

QVDDLZVXMFCPRQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The synthesis of 2-(trifluoromethyl)-6-nitroquinoline can be conceptualized through two primary strategies:

- Ring-Closure Approaches : Constructing the quinoline core with pre-installed substituents.

- Post-Functionalization : Introducing trifluoromethyl and nitro groups onto a preformed quinoline scaffold.

Each method presents unique challenges, particularly in managing the electronic effects of substituents during nitration and ensuring regioselectivity.

Ring-Closure Strategies

Skraup and Friedländer Syntheses

The Skraup reaction, involving condensation of aniline derivatives with glycerol under acidic conditions, is a classical route to quinolines. For this compound, a 3-nitroaniline derivative bearing a trifluoromethyl group could serve as the starting material. However, the strong electron-withdrawing nature of both substituents may hinder cyclization.

A modified Friedländer synthesis, utilizing 2-trifluoromethyl-3-nitrobenzaldehyde and ketones, offers better control. For example, reacting 2-trifluoromethyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate could yield the quinoline core. This method is contingent on the availability of the aldehyde precursor, which may require nitration of a trifluoromethyl-substituted benzaldehyde.

Beirut Reaction for Quinoxaline Analogues

While the Beirut reaction typically generates quinoxaline 1,4-dioxides, its adaptation for quinolines is plausible. Condensing benzofuroxans with trifluoromethyl-substituted 1,3-diketones (e.g., 1,1,1-trifluorohexane-2,4-dione) in chloroform with triethylamine could yield intermediates amenable to quinoline formation. This route’s success depends on optimizing tautomeric equilibria and regioselectivity during cyclization.

Direct Nitration Approaches

Nitration of 2-Trifluoromethylquinoline

Direct nitration of 2-trifluoromethylquinoline presents regiochemical challenges. The trifluoromethyl group is meta-directing, while the quinoline nitrogen directs electrophiles to the ortho and para positions. A mixture of fuming nitric acid and sulfuric acid at elevated temperatures (e.g., 373 K) has been used to nitrate quinazolinones at position 6. Applying similar conditions to 2-trifluoromethylquinoline may favor nitration at position 6, though competing sites (positions 5 and 8) require careful monitoring.

Representative Protocol (Hypothetical):

- Dissolve 2-trifluoromethylquinoline (1.0 equiv) in concentrated H$$2$$SO$$4$$ (10 mL).

- Add fuming HNO$$_3$$ (2.0 equiv) dropwise at 0°C.

- Heat to 373 K for 1–2 hours, then pour onto ice.

- Isolate the precipitate and purify via recrystallization (acetic acid).

Expected Outcome : A mixture of nitro isomers, with 6-nitro predominating due to steric and electronic factors.

Catalytic Methods and Reductive Amination

Reductive Dechlorination of Chloronitro Precursors

Patents describing the synthesis of 2-trifluoromethylaniline via catalytic hydrogenation of chloronitrobenzenes suggest a pathway for quinoline systems. For instance, 6-chloro-2-trifluoromethylquinoline could undergo hydrogenolysis with palladium on carbon in methanol, followed by nitration. However, retaining the nitro group necessitates selective dechlorination without reducing existing nitro groups, which may require tailored catalysts (e.g., Raney nickel under mild H$$_2$$ pressure).

Example Procedure:

Alternative Pathways

Nucleophilic Aromatic Substitution

Electron-deficient quinolines permit nucleophilic displacement of halogens. For example, 6-fluoro-2-trifluoromethylquinoline could react with sodium nitrite in dimethylformamide (DMF) at 100°C to introduce the nitro group. This method, however, is less common due to the inertness of aryl fluorides.

Cross-Coupling Reactions

Modern cross-coupling techniques (e.g., Suzuki-Miyaura) could install the trifluoromethyl group post-nitration. A 6-nitroquinoline-2-boronic ester might react with trifluoromethyl iodide under palladium catalysis, though the nitro group’s sensitivity to reduction poses challenges.

Comparative Analysis of Methods

Challenges and Optimization

Regioselectivity in Nitration

The interplay between the trifluoromethyl group’s meta-directing effect and the quinoline nitrogen’s ortho/para-directing nature complicates nitration. Computational modeling (e.g., DFT studies) could predict favorable sites, guiding experimental conditions.

Stability of Intermediates

Nitro intermediates are often thermally sensitive. Low-temperature nitration (e.g., 0–5°C) and inert atmospheres may mitigate decomposition.

Q & A

Q. What are the standard synthetic routes for preparing 2-(trifluoromethyl)-6-nitroquinoline?

Methodological Answer: A common approach involves Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at specific positions. For example, 2-chloro-6-nitroquinoline can react with boronic acids (e.g., 4-fluorophenylboronic acid) under microwave-assisted conditions to yield 2-substituted-6-nitroquinoline derivatives . Subsequent reduction of the nitro group (e.g., using hydrogenation or catalytic methods) enables further functionalization. Alternative routes may involve nitration of pre-functionalized quinoline cores, though regioselectivity must be carefully controlled .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are essential for confirming the position of the trifluoromethyl and nitro groups. The deshielding effect of the nitro group on adjacent protons and the distinct chemical shifts (~-60 ppm for CF) aid in structural elucidation .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, particularly for halogenated or fluorinated analogs .

- X-ray Crystallography : Resolves ambiguity in regiochemistry, as seen in structurally similar quinoxaline derivatives .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer: The trifluoromethyl group enhances lipophilicity () and metabolic stability via its strong electron-withdrawing effect. This group also reduces basicity of adjacent amines, improving bioavailability. Comparative studies with non-fluorinated analogs show significant differences in solubility and membrane permeability, critical for in vitro bioactivity assays .

Q. What are the primary challenges in achieving regioselective nitration of quinoline derivatives?

Methodological Answer: Nitration at the 6-position requires careful control of reaction conditions (e.g., HNO/HSO mixtures at 0–5°C). Competing nitration at the 5- or 8-positions can occur due to the electron-deficient nature of the quinoline ring. Computational modeling (DFT) or directing groups (e.g., sulfonic acid) can improve selectivity .

Q. How is the nitro group typically reduced in 6-nitroquinoline derivatives?

Methodological Answer: Catalytic hydrogenation (H, Pd/C) or chemical reductants (SnCl/HCl) are standard. For example, reduction of 6-nitro to 6-aminoquinoline is a key step in synthesizing intermediates for antimalarial or kinase inhibitor analogs. Post-reduction, the amine can undergo alkylation, acylation, or cross-coupling reactions .

Advanced Questions

Q. How can researchers optimize Suzuki coupling yields for 2-substituted-6-nitroquinolines?

Methodological Answer:

- Microwave Assistance : Reduces reaction time (e.g., 30 min at 120°C) and improves yields (~85%) compared to traditional heating .

- Catalyst Selection : Pd(PPh) or PdCl(dppf) with ligand optimization (e.g., SPhos) enhances efficiency for electron-deficient substrates.

- Solvent System : Use of polar aprotic solvents (DMF, DMSO) with degassing to prevent catalyst poisoning.

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions. For example, quinoline analogs targeting p38α MAP kinase require kinase-binding assays rather than general cytotoxicity screens .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. How does fluorination impact the compound’s interaction with biological targets?

Methodological Answer: The CF group can engage in hydrophobic interactions or fluorine-specific hydrogen bonding with protein residues. Molecular docking studies (e.g., with NADH dehydrogenase or kinase targets) reveal that CF enhances binding affinity by filling hydrophobic pockets. Comparative crystallographic data of fluorinated vs. non-fluorinated analogs validate these interactions .

Q. What computational methods predict the regioselectivity of electrophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the quinoline ring. For nitration, the 6-position often shows higher reactivity due to favorable charge distribution .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions, guiding experimental design for functionalization.

Q. How can researchers address discrepancies in NMR data for structurally similar analogs?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton couplings and spatial proximity.

- Isotopic Labeling : - or -enriched samples clarify ambiguous assignments in crowded spectral regions .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the antibacterial activity of this compound.

Resolution Workflow :

Purity Verification : Confirm compound integrity via HPLC and elemental analysis to rule out impurities .

Assay Conditions : Standardize testing parameters (e.g., bacterial strain, growth medium, incubation time).

Mode-of-Action Studies : Use transcriptomics/proteomics to identify whether activity stems from direct target inhibition or secondary metabolic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.